![molecular formula C17H22ClF3N4S B2966161 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide CAS No. 1023518-69-5](/img/structure/B2966161.png)
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide , also known as ML267 , is a chemical compound with potential pharmacological applications. It was initially identified as a potent inhibitor of bacterial phosphopantetheinyl transferase (PPTase) . PPTases play a crucial role in post-translational modification essential for bacterial cell viability and virulence.
Applications De Recherche Scientifique
Synthesis of New Compounds
- Carbothioamide derivatives are synthesized through reactions with various chemicals, leading to the formation of different compounds like 4-oxothiozolidine, thiazole, and [1,2,4]triazole ring-containing compounds. These are important monomers for synthesizing various dendrimers (Darehkordi & Ghazi, 2013).
Antimicrobial and Antiurease Activities
- Morpholine derivatives containing an azole nucleus, similar in structure to the queried compound, show antimicrobial and antiurease activities. They are particularly active against specific microorganisms like M. smegmatis and display activity toward C. albicans and S. cerevisiae at higher concentrations (Bektaş et al., 2012).
Structural Characterization in Metal Complexes
- Carbothioamide derivatives are used in forming complexes with various metal halides. These complexes have been structurally characterized, offering insights into their potential applications in various fields like catalysis or material science (Castiñeiras, Carballo, & Pérez, 2001).
Cytotoxicity and Anticancer Activities
- Similar compounds demonstrate cytotoxicity against cancer cell lines and can inhibit enzymes like 5-lipoxygenase, showing potential as anticancer agents (Rahmouni et al., 2016).
Environmental Applications
- Thioamide derivatives have been utilized for the preconcentration of various metal ions in environmental samples, demonstrating their utility in environmental chemistry and analysis (Hassanien et al., 2011).
Pharmaceutical Applications
- Carbothioamide derivatives display pharmacological activities like anti-inflammatory, analgesic, and antimicrobial effects, indicating their potential in drug development (Hussain & Kaushik, 2015).
Mécanisme D'action
Target of Action
The primary target of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . The compound’s interaction with its target results in the inhibition of the enzyme, thereby thwarting bacterial growth .
Biochemical Pathways
The inhibition of PPTases affects the post-translational modification pathway, which is essential for bacterial cell viability and virulence . This results in the attenuation of secondary metabolism in bacteria .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied in vitro and its pharmacokinetic profiles have been analyzed in vivo . These studies help to understand the bioavailability of the compound .
Result of Action
The compound was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also showed antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
The efficacy and stability of the compound can be influenced by environmental factors. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli . This suggests that the compound’s action can be affected by the bacterial cell’s internal environment .
Analyse Biochimique
Biochemical Properties
It has been found to inhibit bacterial phosphopantetheinyl transferases (PPTases), enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence . This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase .
Cellular Effects
In cellular processes, 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide has been shown to possess antibacterial activity in the absence of a rapid cytotoxic response in human cells . It attenuates the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with bacterial PPTases. It inhibits these enzymes, thereby thwarting bacterial growth .
Temporal Effects in Laboratory Settings
It has been observed to attenuate the production of an Sfp-PPTase-dependent metabolite over time .
Metabolic Pathways
Its inhibition of PPTases suggests it may influence pathways involving post-translational modifications .
Propriétés
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClF3N4S/c18-14-10-12(17(19,20)21)11-22-15(14)24-6-8-25(9-7-24)16(26)23-13-4-2-1-3-5-13/h10-11,13H,1-9H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQADWHUZRJQJAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClF3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]sulfanylacetic acid](/img/structure/B2966082.png)
![N-(2-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2966085.png)
![8-(3-Chloro-4-methylphenyl)-3-ethyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2966088.png)

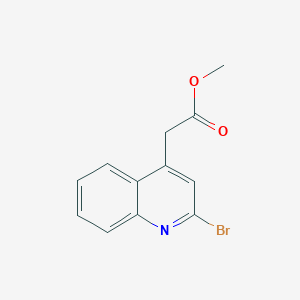
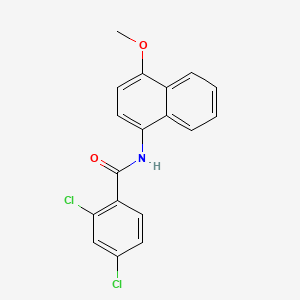
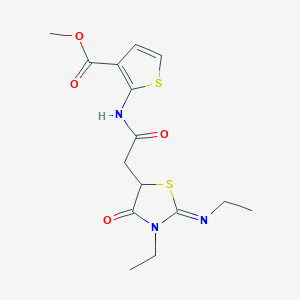
![N-cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2966095.png)
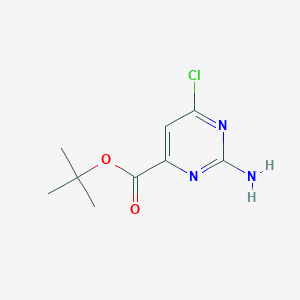
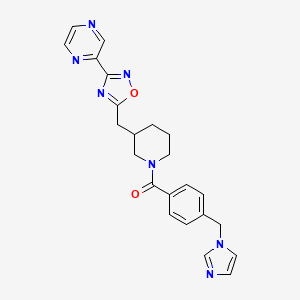

![[1-(2,4-Dimethylphenyl)cyclopropyl]methanamine](/img/structure/B2966099.png)
